1-Bromo-2-methylbut-1-ene
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Overview
Description
1-Bromo-2-methylbut-1-ene is an organic compound with the molecular formula C₅H₉Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon atom that is part of a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylbut-1-ene can be synthesized through the bromination of 2-methylbut-1-ene. This reaction typically involves the addition of bromine (Br₂) to 2-methylbut-1-ene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of hydrogen bromide (HBr) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in this compound can react with various electrophiles, such as hydrogen halides (HX) or halogens (X₂), to form addition products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH)
Electrophiles: Hydrogen halides (HCl, HBr), halogens (Br₂, Cl₂)
Major Products Formed
Substitution Products: Alcohols, ethers
Elimination Products: Alkenes (e.g., 2-methylbut-1-ene)
Addition Products: Dihalides, haloalkanes
Scientific Research Applications
1-Bromo-2-methylbut-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-2-methylbut-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond . The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
1-Bromo-2-methylbut-1-ene can be compared with other similar compounds, such as:
2-Bromo-2-methylbutane: This compound has a similar structure but differs in the position of the bromine atom and the double bond.
1-Bromo-3-methylbut-2-ene: This compound has a different arrangement of the carbon chain and the position of the bromine atom.
2-Bromo-3-methylbut-1-ene: This compound has a different position of the bromine atom and the double bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
36668-55-0 |
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Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
1-bromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h4H,3H2,1-2H3 |
InChI Key |
QWXOKLBTBADFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CBr)C |
Origin of Product |
United States |
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